![molecular formula C18H23N5O5S B14781536 tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate: is a complex organic compound that features a thiadiazole ring, a nitro group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiocarbonyl compounds under acidic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Oxolane Moiety: This step involves the reaction of the nitro-substituted aromatic compound with oxolane derivatives under basic conditions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction of Nitro Group: Corresponding amine.
Substitution Reactions: Halogenated or sulfonated derivatives.
Hydrolysis: Amine and tert-butanol.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the preparation of heterocyclic compounds.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and oxolane moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar carbamate functionality.
N-(tert-Butoxycarbonyl)-1,5-diaminopentane: Contains a similar tert-butyl carbamate group but with a different backbone.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Features tert-butyl groups but lacks the thiadiazole and nitro functionalities.
Uniqueness:
- The presence of the thiadiazole ring and the nitro group in tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate makes it unique compared to simpler carbamates. These functional groups contribute to its potential biological activity and make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N5O5S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C18H23N5O5S/c1-18(2,3)28-17(24)20-16-22-21-15(29-16)11-6-7-13(14(9-11)23(25)26)19-10-12-5-4-8-27-12/h6-7,9,12,19H,4-5,8,10H2,1-3H3,(H,20,22,24) |
InChI Key |
PIDBZMPNJYADKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


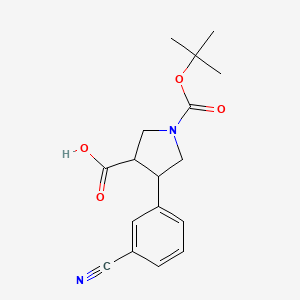
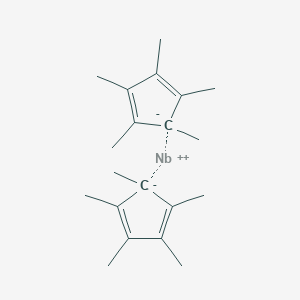

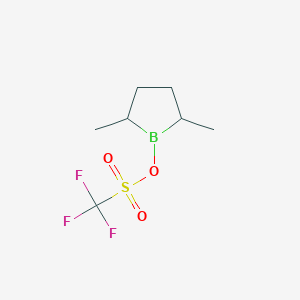
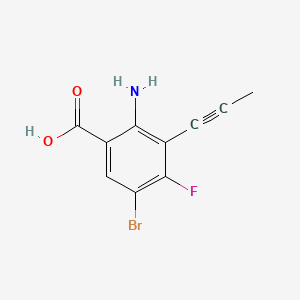
![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
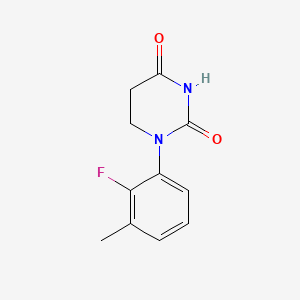
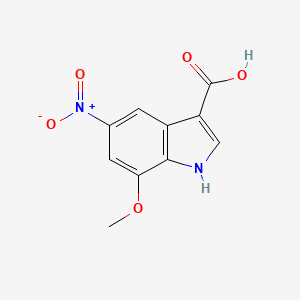
![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
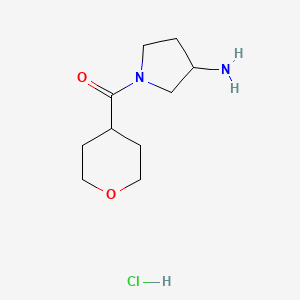
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
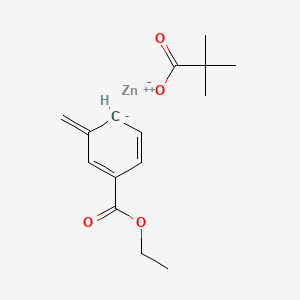
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
